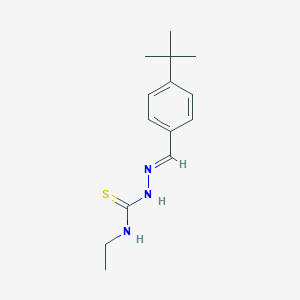
4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research. It is a member of the butanamide family and is commonly referred to as MPPT. MPPT has been studied extensively for its potential use in various scientific applications.
Aplicaciones Científicas De Investigación
MPPT has been studied for its potential use in various scientific applications. It has been found to be a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects in various diseases such as chronic pain, inflammation, and anxiety.
Mecanismo De Acción
MPPT acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This leads to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which bind to cannabinoid receptors in the body and produce their therapeutic effects.
Biochemical and Physiological Effects:
MPPT has been found to have various biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the body, leading to analgesic, anti-inflammatory, and anxiolytic effects. MPPT has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPT has several advantages for lab experiments. It is a potent inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, MPPT has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on MPPT. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of research is the use of MPPT in combination with other drugs to enhance its therapeutic effects. Additionally, the use of MPPT in the treatment of various diseases such as chronic pain, inflammation, and anxiety warrants further investigation. Finally, the development of new methods for administering MPPT in vivo could lead to its clinical application.
Conclusion:
In conclusion, MPPT is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of FAAH and has potential therapeutic effects in various diseases. MPPT has several advantages for lab experiments, but also has limitations that need to be addressed. Future research on MPPT should focus on the development of more potent and selective FAAH inhibitors, the use of MPPT in combination with other drugs, and the development of new methods for administering MPPT in vivo.
Métodos De Síntesis
The synthesis of MPPT involves the reaction of 4-(4-methoxyphenoxy)butan-1-amine with 5-propyl-1,3,4-thiadiazol-2-yl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using column chromatography to obtain pure MPPT.
Propiedades
Nombre del producto |
4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
|---|---|
Fórmula molecular |
C16H21N3O3S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-3-5-15-18-19-16(23-15)17-14(20)6-4-11-22-13-9-7-12(21-2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,17,19,20) |
Clave InChI |
SMYZVFJPRUNIMW-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
SMILES canónico |
CCCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)



![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
